molecular formula C17H22F3NO B13232322 8-Benzyl-10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol

8-Benzyl-10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol

Cat. No.: B13232322
M. Wt: 313.36 g/mol
InChI Key: DASFSIHNDDCPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzyl-10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the bicyclic core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

8-Benzyl-10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 8-Benzyl-10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Benzyl-10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C17H22F3NO

Molecular Weight

313.36 g/mol

IUPAC Name

8-benzyl-10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol

InChI

InChI=1S/C17H22F3NO/c18-17(19,20)16(22)14-8-4-5-9-15(16)12-21(11-14)10-13-6-2-1-3-7-13/h1-3,6-7,14-15,22H,4-5,8-12H2

InChI Key

DASFSIHNDDCPIU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CN(CC(C1)C2(C(F)(F)F)O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.